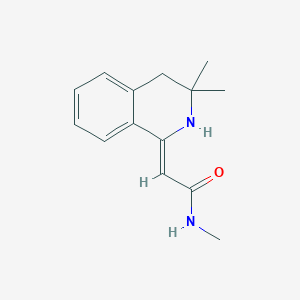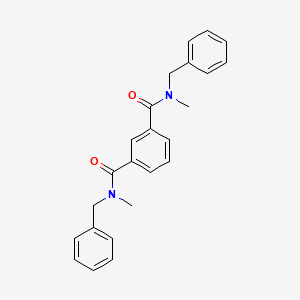![molecular formula C25H21N B3845160 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B3845160.png)
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine
Vue d'ensemble
Description
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine, also known as ADINA, is a synthetic compound that belongs to the class of azepine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and to increase the production of reactive oxygen species, leading to oxidative stress and apoptosis. Additionally, 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified for research purposes. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, its efficacy and safety in vivo need to be further evaluated before it can be considered for clinical use.
Orientations Futures
There are several future directions for research on 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine. One potential area of research is to further investigate its mechanism of action and molecular targets. This could lead to the development of more specific and effective therapeutic agents that target cancer and inflammatory diseases. Additionally, the efficacy and safety of 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in vivo need to be further evaluated in animal models and clinical trials. Finally, the potential use of 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in combination with other therapeutic agents should be explored, as it may have synergistic effects and improve treatment outcomes.
Conclusion
In conclusion, 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical structure and properties make it a promising candidate for further research in the fields of cancer and inflammation. While there are still limitations and challenges to using 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Applications De Recherche Scientifique
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been studied for its potential use in various scientific research applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
13-prop-2-enyl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c1-2-15-26-16-20-13-11-18-7-3-5-9-22(18)24(20)25-21(17-26)14-12-19-8-4-6-10-23(19)25/h2-14H,1,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULZPBBOKXZYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyto5H3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B3845078.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B3845092.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B3845105.png)

![1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one](/img/structure/B3845139.png)


![1-{4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3845152.png)
![4-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B3845156.png)
